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1,2-Dipalmitoyl-3-myristoyl-rac-

glycerol

Cat. No.: B055226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer that

are widely utilized as drug delivery vehicles.[1][2][3] Their ability to encapsulate both hydrophilic

and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability,

makes them an attractive platform for targeted drug delivery.[3][4] The incorporation of

triglycerides into liposomal formulations has been shown to enhance the loading capacity of

hydrophobic drugs by increasing the fluidity and altering the lamellarity of the liposomal

membrane.[5][6][7] These application notes provide a detailed protocol for the formulation of

liposomes containing specific triglycerides using the thin-film hydration method followed by

extrusion, a common and effective technique for producing unilamellar vesicles with a

controlled size distribution.[8][9]

Experimental Protocols
Materials

Lipids:

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

Cholesterol (CHOL)
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N-(Carbonyl-methoxypolyethyleneglycol 2000)-1, 2-distearoyl-sn-glycero-3-phospho-

ethanolamine (PE-PEG)

Triglyceride:

Captex® 300 (medium-chain triglyceride)

Drug (example):

Paclitaxel (PTX)

Solvents:

Chloroform

Methanol

Tertiary Butyl Alcohol

Hydration Buffer:

Saline solution (0.9% NaCl)

Equipment:

Round-bottom flask

Rotary evaporator

Vacuum pump

Water bath sonicator

Probe sonicator (optional)

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Dynamic Light Scattering (DLS) instrument
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High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Thin-Film Hydration Method for Liposome
Formulation
This protocol describes the preparation of triglyceride-containing liposomes using the thin-film

hydration technique.[8][9][10] This method, also known as the Bangham method, involves the

dissolution of lipids and the drug in an organic solvent, followed by the evaporation of the

solvent to form a thin lipid film.[10][11] The subsequent hydration of this film with an aqueous

buffer results in the spontaneous formation of multilamellar vesicles (MLVs).[11]

Lipid and Drug Dissolution:

In a round-bottom flask, dissolve the desired amounts of DMPC, cholesterol, PE-PEG, the

specific triglyceride (e.g., Captex 300), and the hydrophobic drug (e.g., paclitaxel) in a

suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v).[12] Ensure

complete dissolution to form a clear solution.

Thin-Film Formation:

Attach the round-bottom flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature (Tc) of the lipids, typically 35-45°C.[12]

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This

will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[13]

Drying:

To ensure complete removal of any residual organic solvent, place the flask under a high

vacuum for at least 2 hours, or overnight.[12]

Hydration:

Add the aqueous hydration buffer (e.g., saline) to the flask containing the dry lipid film. The

temperature of the buffer should be above the Tc of the lipids.[14]
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Agitate the flask by hand or using a bath sonicator to facilitate the hydration of the lipid film

and the formation of multilamellar vesicles (MLVs).[13] This process typically takes about 1

hour.

Sonication (Optional):

To reduce the size of the MLVs and improve homogeneity, the liposome suspension can

be subjected to probe sonication. However, this method can sometimes lead to lipid

degradation.

Extrusion:

To obtain unilamellar vesicles with a uniform size distribution, the liposome suspension is

extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8][9]

The extrusion should be performed at a temperature above the Tc of the lipids.

Pass the liposome suspension through the extruder multiple times (e.g., 10-20 passes) to

ensure a consistent size.

Purification:

To remove any unencapsulated drug, the liposome formulation can be purified by methods

such as dialysis, gel filtration, or centrifugation.

Characterization:

Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI of

the liposomes using Dynamic Light Scattering (DLS).[15]

Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable

analytical technique like HPLC after separating the free drug from the liposomes.

Data Presentation
The following tables summarize representative quantitative data for liposome formulations with

and without triglycerides.
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Table 1: Physicochemical Characteristics of Paclitaxel (PTX)-Loaded Liposomes.[15]

Liposome
Formulation

Mean Particle Size
(nm)

Polydispersity
Index (PDI)

PTX Concentration
(mg/mL)

DMPC:CHOL 120.3 ± 15.2 0.25 ± 0.05 0.15 ± 0.03

DMPC:CHOL:PE-

PEG
135.8 ± 12.1 0.22 ± 0.04 0.99 ± 0.11

DMPC:CHOL with

Captex 300
155.4 ± 18.9 0.31 ± 0.06 1.52 ± 0.18

DMPC:CHOL:PE-

PEG with Captex 300
142.6 ± 14.5 0.28 ± 0.05 1.85 ± 0.22

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of Triglyceride Type on Paclitaxel (PTX) Loading in Saturated PC-based

Liposomes.[5]

Triglyceride Added PTX Concentration (mg/mL)

None 0.15 ± 0.03

Short-Chain (Tributyrin) 0.18 ± 0.04

Medium-Chain (Captex 300) 1.52 ± 0.18

Long-Chain (Triolein) 1.45 ± 0.15

Data are presented as mean ± standard deviation (n=3).
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Caption: Experimental workflow for the preparation and characterization of triglyceride-

containing liposomes.

Discussion
The incorporation of medium to long-chain triglycerides into liposomes composed of saturated

phosphatidylcholines can significantly enhance the loading capacity of hydrophobic drugs like

paclitaxel.[5] This is attributed to the ability of triglycerides to increase the fluidity and create

more space within the lipid bilayer, thereby facilitating the accommodation of the drug

molecules.[5][6] The thin-film hydration method followed by extrusion is a robust and widely

used technique to produce liposomes with a controlled size, which is a critical parameter for in

vivo applications.[8][9] The characterization of particle size, polydispersity, and encapsulation

efficiency are essential quality control steps to ensure the reproducibility and performance of

the liposomal formulation.[15] Researchers should carefully select the lipid composition,

triglyceride type, and drug-to-lipid ratio to optimize the formulation for their specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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